molecular formula C7H12N4O B2609614 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 21131-34-0

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2609614
CAS No.: 21131-34-0
M. Wt: 168.2
InChI Key: JKECXKVCNVYPEG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol It is a derivative of dihydropyrimidinone, characterized by the presence of a hydrazinyl group at the 2-position and a propyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the dihydropyrimidinone ring . The reaction conditions often include the use of catalysts such as ZrCl4 or HfCl4 to enhance the yield and efficiency of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted dihydropyrimidinone derivatives .

Scientific Research Applications

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methyl-3,4-dihydropyrimidin-4-one
  • 2-Hydrazinyl-6-ethyl-3,4-dihydropyrimidin-4-one
  • 2-Hydrazinyl-6-butyl-3,4-dihydropyrimidin-4-one

Uniqueness

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the propyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

2-hydrazinyl-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-5-4-6(12)10-7(9-5)11-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECXKVCNVYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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